molecular formula C11H10F2O2 B7895187 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one

4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one

Cat. No.: B7895187
M. Wt: 212.19 g/mol
InChI Key: ZAYGDVNCYXHDEJ-UHFFFAOYSA-N
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Description

4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol . Its structure features a butenone chain linked to a phenyl ring modified with a difluoromethoxy group at the ortho position, a configuration that is often explored in medicinal chemistry and materials science for its unique electronic and steric properties . This compound is provided with a purity of ≥98% and should be stored at room temperature under an inert atmosphere to ensure long-term stability . As a building block, it serves as a versatile intermediate for the synthesis of more complex molecules, particularly in pharmaceutical research and the development of functional materials. Handling should be conducted with appropriate safety precautions. The compound carries the warning hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Researchers are advised to consult the corresponding Safety Data Sheet (SDS) prior to use and adhere to standard laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(difluoromethoxy)phenyl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-8(14)6-7-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYGDVNCYXHDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one would likely involve large-scale chemical reactors and purification processes. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can be further utilized in various scientific and industrial applications.

Scientific Research Applications

4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be investigated for its pharmacological properties and potential as a drug candidate. In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one with analogous chalcone derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Electronic Comparisons

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Molecular Formula Key Properties/Applications
This compound 2-(Difluoromethoxy) -OCF₂H, α,β-unsaturated ketone C₁₁H₁₀F₂O₂ Enhanced metabolic stability; potential PDE4 inhibition (inferred)
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitro (-NO₂) -NO₂, α,β-unsaturated ketone C₁₀H₉NO₃ High reactivity; used in OLED materials research
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one 2-(4-Bromo-2-fluorophenoxy) -O-C₆H₃(Br)F, α,β-unsaturated ketone C₁₆H₁₂BrFO₂ Halogenated substituent; potential photophysical applications
4-(3,4-Dichlorophenyl)but-3-en-2-one 3,4-Dichloro (-Cl) -Cl, α,β-unsaturated ketone C₁₀H₈Cl₂O Electron-withdrawing effect; intermediate in agrochemical synthesis
(E)-4-[4-(dimethylamino)phenyl]-1-(1,3-dithiolan-2-ylidene)but-3-en-2-one 4-(Dimethylamino) -N(CH₃)₂, dithiolane ring C₁₅H₁₇NOS₂ Donor-acceptor material for OLEDs; tunable emission spectra

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy group (-OCF₂H) provides moderate electron-withdrawing effects compared to stronger EWGs like -NO₂ or -Cl , which may reduce reactivity but improve solubility and bioavailability. In contrast, electron-donating groups (e.g., -N(CH₃)₂) enhance charge-transfer properties in optoelectronic materials .

Biological Activity

4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one, also known as (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one, is an organic compound characterized by a difluoromethoxy group attached to a phenyl ring, linked to a butenone structure. Its molecular formula is C12H10F2O2, and it has a molecular weight of approximately 212.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The structure of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one features a conjugated double bond system and a carbonyl group, contributing to its reactivity. The difluoromethoxy group enhances lipophilicity, which may influence interactions with biological targets.

Property Value
Molecular FormulaC12H10F2O2
Molecular Weight212.19 g/mol
Functional GroupsDifluoromethoxy, Carbonyl
StructureConjugated double bond

Biological Activity

Research indicates that (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX), which are key players in inflammatory processes. In particular, studies have suggested moderate inhibition of COX-2 and LOX-5/15 enzymes, indicating potential anti-inflammatory properties .
  • Cytotoxicity :
    • In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293T cells. The IC50 values for these assays indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, molecular docking studies have revealed that the difluoromethoxy group can engage in hydrogen bonding with enzyme residues, enhancing binding affinity and biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-oneC16H10Cl2F2O2Enhanced enzyme inhibition
4-(5-Chloro-2-(difluoromethoxy)phenyl)but-3-en-2-oneC11H9ClF2O2Potential anti-inflammatory effects
1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-oneC14H14F2NOAltered pharmacokinetics due to dimethylamino groups

Case Studies

Several case studies have highlighted the biological activity of (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one:

  • Anti-inflammatory Activity :
    • A study demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential utility in treating inflammatory diseases .
  • Anticancer Potential :
    • In a comparative analysis against various cancer cell lines, (E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one exhibited lower IC50 values than traditional chemotherapeutics, indicating greater efficacy in inhibiting tumor growth .

Q & A

Basic: What are the most efficient synthetic routes for 4-(2-(difluoromethoxy)phenyl)but-3-en-2-one?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , where 2-(difluoromethoxy)benzaldehyde reacts with acetone under acidic or basic catalysis. Key considerations include:

  • Catalyst selection : Use of NaOH or HCl for cost efficiency, or palladium-based catalysts for regioselectivity in fluorinated systems .
  • Reaction monitoring : Track intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold).
  • Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to ketone) and temperature (60–80°C) to mitigate side reactions like over-condensation .

Basic: How should researchers characterize the spectral properties of this compound?

Methodological Answer:
Standard spectroscopic techniques include:

  • NMR : Assign peaks using 1^1H and 13^13C NMR, noting the distinct deshielding of the α,β-unsaturated ketone protons (δ 6.5–7.5 ppm) and difluoromethoxy group (δ 4.5–5.0 ppm). Use 19^{19}F NMR to confirm fluorinated moieties .
  • IR : Identify the conjugated carbonyl stretch (~1680 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of CO or difluoromethoxy groups) .

Advanced: How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer:
Contradictions often arise from solvent effects or impurities. To address this:

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-proton and proton-carbon correlations.
  • Cross-validate with X-ray crystallography (if crystalline) to resolve structural ambiguities .
  • Compare data with computational models (e.g., DFT-based chemical shift predictions ) to identify outliers .

Advanced: What strategies are effective for studying its biological activity in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to screen for activity against kinases or hydrolases.
  • Cell-based assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include controls for fluorophore interference due to the difluoromethoxy group .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing difluoromethoxy with methoxy or chlorine) to isolate pharmacophores .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HF in acidic conditions).
  • Waste disposal : Neutralize acidic/basic residues before segregating halogenated waste .

Advanced: How can computational modeling predict its reactivity or binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., COX-2 or EGFR). Validate with experimental IC50_{50} data .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental NMR/IR data for accuracy .
  • MD simulations : Study conformational stability in aqueous or lipid bilayer environments (e.g., using GROMACS) .

Advanced: What challenges arise in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent selection : Screen polar aprotic solvents (DMSO, DMF) due to the compound’s low solubility in water.
  • Temperature gradients : Use slow evaporation at 4°C to promote crystal growth.
  • Data collection : Resolve disorder in the difluoromethoxy group with high-resolution XRD (≤0.8 Å) and refine using SHELXL .

Advanced: How can researchers address inconsistencies in reported biological data?

Methodological Answer:

  • Dose-response curves : Ensure linearity (R2^2 ≥ 0.95) and replicate experiments across multiple cell lines.
  • Pharmacokinetic studies : Measure plasma stability and metabolite profiles using LC-MS/MS to rule off-target effects .
  • Meta-analysis : Compare datasets from PubChem, ChEMBL, or BindingDB to identify trends or outliers .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the enone system.
  • Periodic analysis : Reassess purity via HPLC every 6 months .

Advanced: How can isotopic labeling (e.g., 19^{19}19F) aid in mechanistic studies?

Methodological Answer:

  • Metabolic tracing : Synthesize 19^{19}F-labeled analogs to track uptake/efflux in cells via fluorine MRI or 19^{19}F NMR .
  • Binding kinetics : Use 19^{19}F-based saturation transfer difference (STD) NMR to quantify ligand-protein interactions .

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